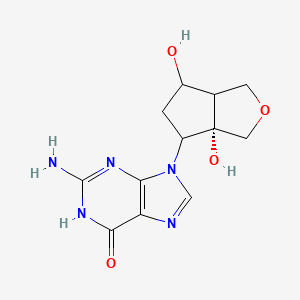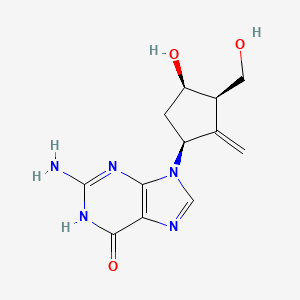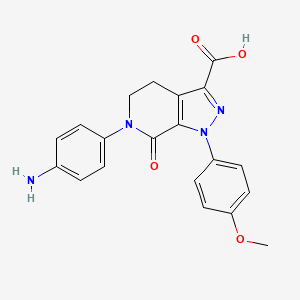
Apixaban Impurity 14
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Apixaban involves new intermediates which undergo a faster amidation reaction . The process involves the use of anhydrous ammonia in propylene glycol and performing the reaction for at least 12 hours at 90°C . This method provides Apixaban having the polymorphic form named N-1, a solid form which is the thermodynamically stable form of Apixaban .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Apixaban have been studied extensively . Using state-of-the-art ultra-high performance liquid chromatography (UHPLC), it is possible to analyze the composition of the reaction mixture within a few minutes .Physical And Chemical Properties Analysis
Apixaban is almost insoluble in water, slightly soluble in organic solvents, and freely soluble in DMSO . A mixture of acetonitrile and water in various proportions is used as a mobile phase for the separation of apixaban from related impurities .Applications De Recherche Scientifique
Analytical Method Development
Apixaban Impurity 14: is crucial in the development of analytical methods for the assay of Apixaban. Researchers utilize this impurity as a reference to ensure the accuracy and precision of their analytical techniques. These methods are essential for determining the correct dosage and ensuring the safety and efficacy of Apixaban in pharmaceutical formulations .
Anticoagulant Efficacy Studies
As an impurity of a potent anticoagulant, Apixaban Impurity 14 plays a role in studying the efficacy of Apixaban. It helps in understanding the drug’s mechanism of action and its interaction with blood coagulation pathways. This is vital for improving anticoagulant therapies and patient outcomes .
Toxicology and Safety Assessment
In toxicological studies, Apixaban Impurity 14 is used to assess the safety profile of Apixaban. It helps determine the impurity’s effects on biological systems and establishes the acceptable limits in the final product to ensure patient safety .
Stability Testing
Stability testing is another critical application where Apixaban Impurity 14 is used. It helps in understanding how Apixaban degrades over time under various conditions, which is essential for determining the shelf life and storage requirements of the drug .
Pharmacokinetic Studies
Apixaban Impurity 14: is also used in pharmacokinetic studies to analyze how Apixaban is absorbed, distributed, metabolized, and excreted in the body. This information is crucial for optimizing dosing regimens and minimizing adverse effects .
Drug-Drug Interaction Research
This impurity can be employed in research to explore potential drug-drug interactions involving Apixaban. Understanding these interactions is important for preventing adverse effects and ensuring the safe use of Apixaban with other medications .
Formulation Development
In the development of new formulations of Apixaban, Apixaban Impurity 14 is used to test the formulation’s stability and efficacy. This ensures that the new formulations are safe and effective for patient use .
Regulatory Compliance
Apixaban Impurity 14: is significant for regulatory compliance. Pharmaceutical companies must identify and quantify impurities like this to meet the stringent requirements set by health authorities for the approval of new drugs .
Safety And Hazards
Propriétés
IUPAC Name |
6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-28-15-8-6-14(7-9-15)24-18-16(17(22-24)20(26)27)10-11-23(19(18)25)13-4-2-12(21)3-5-13/h2-9H,10-11,21H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSLQVNOMQACSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apixaban Impurity 14 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)
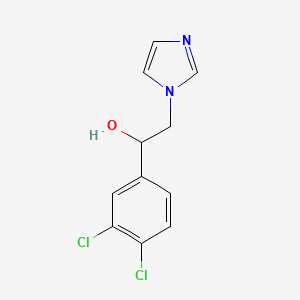

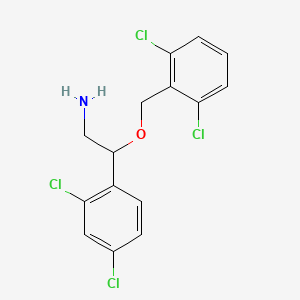
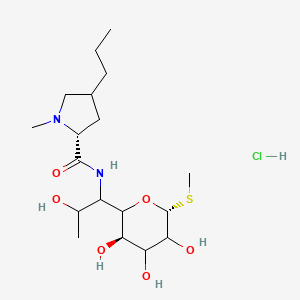
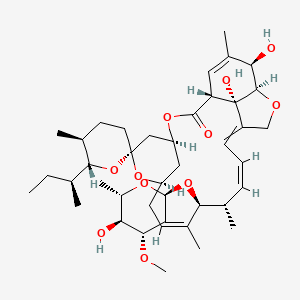
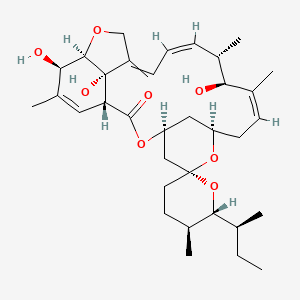
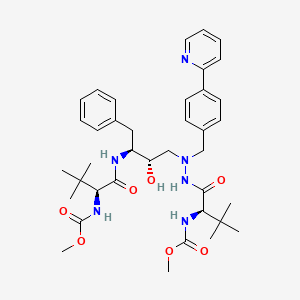
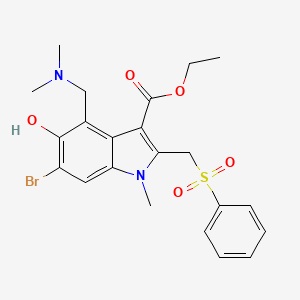
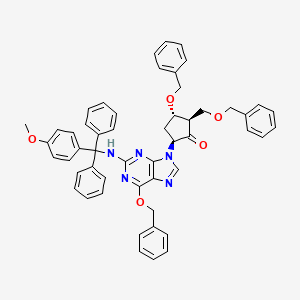
![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)
